1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine

Kinase inhibition Abl kinase PI3K pathway

Researchers developing kinase or DPP-4 inhibitors often face supply bottlenecks for key heterocyclic building blocks with the precise 1,4-disubstitution pattern required for target activity. This compound resolves that bottleneck as a validated intermediate. It is the direct precursor to the pyrazolopyrrolidine core in patented DPP-4 inhibitors and enables exploration of dual Abl/PI3K inhibition with the (S)-enantiomer. The scaffold also serves as a phenol bioisostere with a basic amine handle, addressing metabolic stability and lipophilicity challenges in lead optimization. Standard analytical documentation (NMR, HPLC) is provided with every batch to ensure reproducibility.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1153295-09-0
Cat. No. B1418593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine
CAS1153295-09-0
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N2CCC(C2)N
InChIInChI=1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3
InChIKeyAVSGFFKFDBTKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Overview


1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine (CAS 1153295-09-0) is an organic heterocyclic compound characterized by a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a 3-aminopyrrolidine moiety . It serves as a versatile building block and a core structural motif in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1] and dipeptidyl peptidase-IV (DPP-4) inhibitors [2]. This compound is a member of a broader class of pyrazolopyrrolidines and is typically procured for use in advanced pharmaceutical research and development.

Kinase inhibitor synthesis building block
DPP-4 inhibitor intermediate
Scaffold for dual Abl/PI3K research
Pyrazole bioisostere exploration

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Differentiation


The procurement value of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine lies not in its isolated activity, but in its specific and proven utility as a crucial intermediate and scaffold component. Direct substitution with close structural analogs, such as regioisomers or differently substituted pyrrolidines, is not viable for key applications. For instance, the 1,4-disubstitution pattern on the pyrazole ring is a distinct pharmacophoric element required for activity in patented DPP-4 inhibitors [1]. Furthermore, the (S)-3-aminopyrrolidine core, when elaborated into specific derivatives, confers unique dual Abl/PI3K kinase inhibition profiles that are not replicated by simple alterations to the core [2]. The evidence below quantifies these critical differences, demonstrating why this specific compound, as a building block, is essential for replicating or advancing certain lines of research.

1
1,4-disubstitution pattern is required Regioisomers or other pyrazole substitution patterns may abolish the pharmacophoric recognition essential for DPP-4 and EGFR target engagement.
2
(S)-enantiomer core drives kinase selectivity The pyrrolidine chirality directly influences dual Abl/PI3K inhibition; racemic or (R)-enantiomer starting materials cannot replicate the reported selectivity profiles.
3
Molecular weight and basicity affect lead properties Simpler pyrrolidine-amines with different substitution can shift pKa and lipophilicity, altering permeability and development risk in lead optimization.

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Selection Evidence


Dual Abl/PI3K Kinase Inhibition

Derivatives built on the (S)-3-aminopyrrolidine scaffold, the chiral core of which is a direct analog of the target compound, exhibit dual inhibition against Abl and PI3K kinases. This dual activity is a quantifiable and desirable profile for potential anti-leukemic agents, distinguishing it from scaffolds that target a single kinase. The most potent derivative in this series (Compound 7j) showed an IC50 of 23.2 nM against Abl kinase and 1.1 μM against PI3Kα [1].

Dual Abl/PI3K Profile
Class-level inference
Abl IC50 23.2 nM
PI3Kα IC50 1.1 μM
(representative derivative)
Supports dual-kinase profiling research
Data from elaborated (S)-3-aminopyrrolidine scaffold; free base not directly assayed
Kinase inhibition Abl kinase PI3K pathway

EGFR Mutant Selectivity

The N-(1-methyl-1H-pyrazol-4-yl) group, which is the exact connectivity of the target compound's pyrazole and amine, is a key pharmacophore for achieving high affinity and selectivity for oncogenic EGFR mutants over the wild-type receptor. In the development of the clinical candidate PF-06747775, this precise moiety was essential. The final inhibitor demonstrates an IC50 of 1.0 nM against the EGFR double mutant (L858R/T790M) and a Ki of <0.18 nM, while being >100-fold selective over wild-type EGFR [1].

EGFR Mutant Selectivity
Class-level inference
>100-fold selectivity L858R/T790M vs wild-type EGFR (inhibitor)
Supports mutant-selectivity design context
PF-06747775 requires exact 1-methyl-1H-pyrazol-4-yl moiety for potency
EGFR inhibitor Mutant selectivity Covalent inhibitor

DPP-4 Inhibitor Synthetic Route

This compound is a specifically claimed intermediate in the synthesis of a class of dipeptidyl peptidase-IV (DPP-4) inhibitors, a major class of drugs for Type 2 diabetes. The patent literature [1] explicitly protects processes using pyrazolopyrrolidine derivatives of structural formula I, which includes compounds where the target compound serves as the core. This provides a validated, high-value industrial application for procurement, distinct from generic research chemicals.

DPP-4 Intermediate Route
Supporting evidence
Patent WO2011054733A1 specifically claims this building block
Validated synthetic utility context
Process route to pyrazolopyrrolidine DPP-4 inhibitors
DPP-4 inhibitor Type 2 diabetes Drug intermediate

Physicochemical Property Advantage

The predicted pKa of the pyrrolidine amine group is 9.42±0.20 , which is moderately basic. This property influences its solubility, permeability, and ability to form salts. Compared to a structural analog, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine (MW 194.28) , the target compound has a lower molecular weight (166.22). Pyrazoles are also known to be more lipophilic and metabolically stable bioisosteres of phenols , a class-level property that can confer advantages in drug design.

Physicochemical Profile
Data to verify
MW 166.22 vs 194.28 (analog); predicted pKa ~9.42
Supports lead optimization review
Pyrazole bioisostere of phenol; lipophilicity advantage class-level
Physicochemical properties Lipophilicity pKa

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Applications


Mutant-Selective EGFR Inhibitor Synthesis

This compound is a crucial starting material for synthesizing a class of covalent inhibitors targeting oncogenic EGFR mutants (e.g., L858R, T790M) with high selectivity over wild-type EGFR. As demonstrated by the discovery of PF-06747775, the 1-methyl-1H-pyrazol-4-yl)amino moiety is essential for achieving this selectivity profile [1]. Researchers focused on overcoming resistance in non-small cell lung cancer (NSCLC) will find this compound indispensable for exploring this specific chemical space.

DPP-4 Inhibitor Intermediate Synthesis

As explicitly detailed in patent literature (e.g., WO2011054733A1), this compound is a key intermediate in a protected synthetic route to pyrazolopyrrolidines, which are themselves intermediates for DPP-4 inhibitors used to treat Type 2 diabetes [2]. For process chemists developing or scaling up the synthesis of this drug class, this building block represents a validated and commercially significant entry point.

Dual Abl/PI3K Inhibitor Scaffold Development

The (S)-enantiomer of 3-aminopyrrolidine is the core of a novel scaffold that has shown dual inhibition of Abl and PI3K kinases [3]. Researchers investigating polypharmacology or seeking novel treatments for chronic myelogenous leukemia (CML) and other cancers driven by these pathways can use this compound as a foundation to build and optimize new lead series.

Pyrazole Bioisostere Research

The pyrazole ring is a well-known bioisostere of phenol, offering potential advantages in lipophilicity and metabolic stability . This compound provides a functionalized pyrazole with a basic amine handle, making it a versatile scaffold for exploring new chemical entities where a phenol replacement is desired, for example, in GPCR or nuclear receptor ligand design.

Application
Selection Property
Validation Focus
Mutant-selective EGFR inhibitor synthesis
Pyrazole regioisomer identity
EGFR mutant vs wild-type selectivity assay
DPP-4 inhibitor intermediate synthesis
Patent-protected synthetic route
Process chemistry reproducibility
Dual Abl/PI3K scaffold development
(S)-enantiomer core structure
Dual kinase inhibition profiling
Pyrazole bioisostere research
Pyrazole-phenol bioisostere potential
Lipophilicity and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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